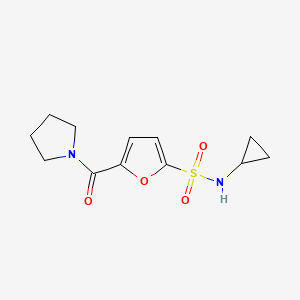

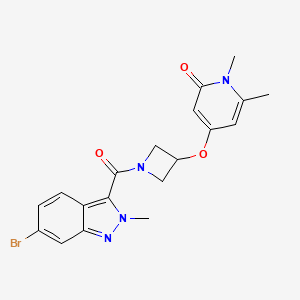

![molecular formula C12H8ClN5O2 B2970887 6-(4-Chlorophenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1351828-67-5](/img/structure/B2970887.png)

6-(4-Chlorophenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a heterocyclic compound with a triazolo-pyrazine core . It is part of the broader class of triazole compounds, which are known for their versatile biological activities .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a triazolo-pyrazine core, which is a nitrogenous heterocyclic moiety . This core is present in a number of drug classes due to its ability to bind with a variety of enzymes and receptors .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, compounds with similar structures are known to undergo a variety of reactions. For example, triazolo-quinoxaline derivatives can be synthesized via aromatic nucleophilic substitution .科学的研究の応用

Antimicrobial and Antifungal Activities

A significant body of research has been dedicated to exploring the antimicrobial and antifungal potentials of triazolo-pyrazine derivatives. For instance, a study on the synthesis and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives revealed that certain compounds exhibited superior growth inhibition against bacterial strains such as A. baumannii, highlighting their promise as antimicrobials (Patil et al., 2021). Similarly, another study on the synthesis of antimycobacterial, antifungal, and photosynthesis-inhibiting activity of chlorinated N-phenylpyrazine-2-carboxamides showed that specific derivatives manifested high activity against Mycobacterium tuberculosis and fungal strains, indicating their potential in treating infectious diseases (Doležal et al., 2010).

Photosynthesis-Inhibiting Activity

Research into the photosynthesis-inhibiting activity of pyrazole derivatives, including those related to the 6-(4-Chlorophenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide structure, has also been conducted. A study on pyrazole derivatives as photosynthetic electron transport inhibitors found that some compounds exhibited significant inhibitory properties, suggesting their potential use in developing herbicides (Vicentini et al., 2005).

Synthetic Methodologies and Functionalization

The development of synthetic methodologies for triazolo-pyrazine derivatives has been another area of focus. Research on the facile one-pot synthesis of 8-chloro-[1,2,4]triazolo[4,3-a]pyrazines using chloramine T highlighted an efficient method for producing such derivatives, providing a foundation for further functionalization and application exploration (Mal et al., 2015).

将来の方向性

Future research could focus on elucidating the specific synthesis methods, chemical reactions, mechanism of action, and physical and chemical properties of this compound. Additionally, more research is needed to determine the safety and hazards associated with this compound. Given the biological activity of similar compounds, this compound could also be explored for potential pharmaceutical applications .

作用機序

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

Similar compounds have been evaluated for their inhibitory activities towardc-Met/VEGFR-2 kinases and antiproliferative activities against tested cell lines in vitro .

Biochemical Pathways

Similar compounds have shown significant anti-inflammatory and analgesic activities . These activities are often mediated through inhibition of biosynthesis of prostaglandins, which are derived from arachidonic acid .

Result of Action

Similar compounds have shown satisfactory activity compared with lead compounds, exhibiting excellent antiproliferative activities against certain cancer cell lines .

Action Environment

The synthesis of similar compounds often involves specific conditions, such as temperature and the presence of certain reagents .

特性

IUPAC Name |

6-(4-chlorophenyl)-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN5O2/c13-7-3-1-6(2-4-7)8-5-18-10(12(20)15-8)9(11(14)19)16-17-18/h1-5H,(H2,14,19)(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGSPZGFJXOOQJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C(=C(N=N3)C(=O)N)C(=O)N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

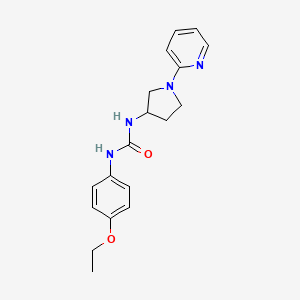

![(3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one](/img/structure/B2970804.png)

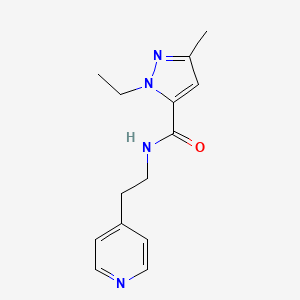

![N-{4-[(6-cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B2970805.png)

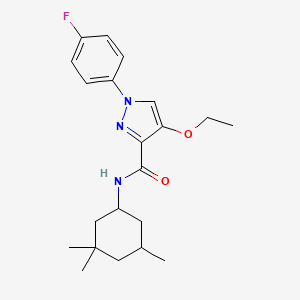

![1-(2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-cyclohexylurea](/img/structure/B2970806.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![[5-(4-Bromophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate](/img/structure/B2970809.png)

![2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2970817.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B2970819.png)